(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione is a complex organic compound with the molecular formula C15H13BrN4O and a molecular weight of 345.19 g/mol . This compound is known for its unique structure, which includes a pyrido[3,2-b]azepine core and a hydrazone moiety attached to a bromophenyl group . It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone . This intermediate is then reacted with 7,8-dihydro-5H-pyrido[3,2-b]azepine-6,9-dione under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes, leading to changes in cellular processes and pathways . This inhibition is often due to the compound’s ability to bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
1-Azakenpaullone: A similar compound with a pyrido[3,2-b]azepine core, used as a GSK-3 inhibitor.
Kenpaullone Derivatives: These compounds share structural similarities and are used in various biochemical studies.
Uniqueness
7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione is unique due to its specific hydrazone moiety attached to a bromophenyl group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for targeted research applications and the development of new therapeutic agents .
Properties
Molecular Formula |
C15H13BrN4O |
---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one |
InChI |
InChI=1S/C15H13BrN4O/c16-10-3-5-11(6-4-10)19-20-13-7-8-14(21)18-12-2-1-9-17-15(12)13/h1-6,9,19H,7-8H2,(H,18,21)/b20-13- |
InChI Key |
AEELCBKXLYOXEY-MOSHPQCFSA-N |
Isomeric SMILES |
C\1CC(=O)NC2=C(/C1=N\NC3=CC=C(C=C3)Br)N=CC=C2 |
Canonical SMILES |
C1CC(=O)NC2=C(C1=NNC3=CC=C(C=C3)Br)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.